Z-YVAD-FMK

Caspase-1 Irreversible Inhibition Mechanism of Action

Select Z-YVAD-FMK for sustained, selective caspase-1/4/5 blockade without off-target apoptosis suppression. Its covalent, irreversible mechanism and methyl ester-enhanced cell permeability ensure durable target engagement in long-term inflammasome, pyroptosis, and in vivo models—eliminating the washout liability of reversible agents like Ac-YVAD-CHO and the mechanistic ambiguity of pan-caspase inhibitors. Ideal for NLRP3/AIM2/NLRC4 pathway interrogation, anti-tumor screening, and chronic inflammation studies requiring reliable IL-1β/IL-18 inhibition.

Molecular Formula C31H39FN4O9
Molecular Weight 630.6704
Cat. No. B1574908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-YVAD-FMK
Molecular FormulaC31H39FN4O9
Molecular Weight630.6704
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-YVAD-FMK for Caspase-1 Inhibition: A Cell-Permeable, Irreversible Inhibitor for Inflammatory and Pyroptosis Research


Z-YVAD-FMK (Caspase-1 Inhibitor VI) is a synthetic tetrapeptide fluoromethyl ketone that acts as a potent, cell-permeable, and irreversible inhibitor of caspase-1 (ICE), caspase-4, and caspase-5 . Its covalent, mechanism-based inhibition provides sustained target engagement, distinguishing it from reversible peptide aldehydes like Ac-YVAD-CHO [1]. The methyl ester moiety facilitates cellular uptake, enabling direct use in live-cell and in vivo models without permeabilization agents .

Why Substituting Z-YVAD-FMK with Generic Caspase Inhibitors Compromises Experimental Reproducibility


Caspase-1 inhibitors differ fundamentally in their mechanism of action, cellular penetration, and selectivity profiles. Reversible inhibitors like Ac-YVAD-CHO dissociate from the target upon washout, limiting their utility in long-term assays . Pan-caspase inhibitors such as Z-VAD-FMK broadly suppress apoptotic and inflammatory caspases, confounding mechanistic interpretation in studies requiring specific interrogation of the inflammatory caspase-1/4/5 axis . Z-YVAD-FMK's irreversible, covalent binding and methyl ester-enhanced permeability provide a unique tool for experiments demanding sustained caspase-1 blockade without permeabilization artifacts or off-target apoptotic caspase inhibition .

Head-to-Head Quantitative Evidence: Why Z-YVAD-FMK Outperforms Key Comparators


Irreversible Covalent Inhibition Enables Sustained Target Engagement vs. Reversible Ac-YVAD-CHO

Z-YVAD-FMK utilizes a fluoromethyl ketone (FMK) warhead that forms a covalent, irreversible bond with the active-site cysteine of caspase-1, leading to permanent enzyme inactivation [1]. In contrast, Ac-YVAD-CHO features an aldehyde warhead that acts as a reversible, competitive inhibitor with a Ki of 200 pM for human recombinant caspase-1, but which dissociates over time . This mechanistic divergence directly impacts experimental utility: Ac-YVAD-CHO failed to prevent anticancer drug-induced cytotoxicity in MKN45 gastric cancer cells, whereas irreversible pan-caspase inhibitor Z-VAD-FMK significantly prevented this effect (p<0.01) [2].

Caspase-1 Irreversible Inhibition Mechanism of Action Enzyme Kinetics

Inflammatory Caspase Selectivity (Caspase-1, -4, -5) Spares Apoptotic Caspase-3 vs. Pan-Caspase Inhibitors

Z-YVAD-FMK demonstrates a restricted selectivity profile, potently inhibiting inflammatory caspases-1, -4, and -5 while largely sparing the apoptotic effector caspase-3 . In a direct functional comparison, Z-YVAD-FMK reduced caspase-1 activity to 51% ± 34% of baseline while having no significant effect on caspase-3 activity (98% ± 5% residual) [1]. In contrast, the pan-caspase inhibitor Z-VAD-FMK inhibits caspases-1, -3, -8, and -9 across a similar IC50 range of 25-400 nM, preventing discrimination between inflammatory and apoptotic pathways .

Caspase Selectivity Caspase-3 Apoptosis Inflammation

Methyl Ester Derivatization Confers Direct Cell Permeability vs. Exogenous Delivery Requirements

Z-YVAD-FMK is synthesized as a methyl ester prodrug that readily diffuses across the plasma membrane into intact cells, where endogenous esterases cleave the methyl group to release the active carboxylate inhibitor . This eliminates the requirement for membrane permeabilization agents, electroporation, or microinjection. Vendor specifications explicitly note that "methylated peptide-FMK inhibitors (e.g., Z-YVAD-FMK) are superior for use on live cells" compared to non-methylated alternatives . In contrast, Ac-YVAD-CHO lacks this methyl ester modification and requires higher concentrations or alternative delivery methods to achieve intracellular accumulation .

Cell Permeability Live-Cell Imaging Methyl Ester Peptide Inhibitor

In Vivo Efficacy in Atherosclerosis Model Demonstrates Translational Relevance

In a validated in vivo model of atherosclerosis, intraperitoneal administration of Z-YVAD-FMK (200 µg/day) to ApoE−/− mice from 14 to 18 weeks of age significantly reduced vascular inflammation and atherosclerotic lesion development compared to vehicle-treated controls [1]. This effect was mediated through suppression of gasdermin D (GSDMD) activation, a key executor of pyroptotic cell death downstream of caspase-1/4/5 [1]. The study employed a direct comparison with another FMK inhibitor (Z-LLSD-FMK), confirming that caspase-1/4/5 inhibition is the operative mechanism [1].

In Vivo Atherosclerosis GSDMD Pyroptosis Vascular Inflammation

Differential Potency Against Khat-Induced Apoptosis vs. Pan-Caspase Inhibitor Z-VAD-FMK

In human leukemia cells treated with khat (Catha edulis) extract (200 µg/mL), Z-YVAD-FMK exhibited an IC50 of 2 × 10⁻⁸ M (20 nM) for preventing apoptosis, demonstrating approximately 40-fold greater potency than the pan-caspase inhibitor Z-VAD-FMK (IC50 = 8 × 10⁻⁷ M, 800 nM) [1]. The caspase-8 inhibitor Z-IETD-FMK showed an intermediate IC50 of 8 × 10⁻⁸ M (80 nM) [1]. This quantitative head-to-head comparison establishes that Z-YVAD-FMK is the most potent single-caspase inhibitor tested in this model, suggesting caspase-1 is the predominant protease mediating khat-induced cell death.

Apoptosis Leukemia Caspase-1 Caspase-8 Natural Product

Z-YVAD-FMK Application Scenarios: Where Irreversible Caspase-1/4/5 Inhibition Delivers Definitive Answers


Dissecting Inflammasome-Driven Pyroptosis from Parallel Apoptotic Pathways

Use Z-YVAD-FMK to selectively block caspase-1/4/5-mediated pyroptosis (via GSDMD cleavage) while preserving caspase-3/7-dependent apoptosis. Its selectivity profile (caspase-1 activity reduced to 51% ± 34% with caspase-3 activity unaffected at 98% ± 5% [1]) enables unambiguous assignment of cell death modality. This is critical for studies investigating NLRP3, AIM2, or NLRC4 inflammasome activation, where pan-caspase inhibitors would obscure the contribution of apoptotic caspases. Z-YVAD-FMK's irreversible mechanism ensures sustained inhibition throughout extended inflammasome activation time courses.

Long-Term Live-Cell Imaging and In Vivo Disease Modeling Requiring Sustained Target Engagement

Z-YVAD-FMK's irreversible covalent binding and methyl ester cell permeability make it the preferred tool for experiments where inhibitor washout or metabolic clearance would compromise reversible inhibitors. In a validated atherosclerosis model, 200 µg/day intraperitoneal Z-YVAD-FMK reduced vascular inflammation and lesion development over a 4-week treatment period [2]. This benchmark dose can be directly adapted for other chronic inflammatory disease models, including colitis, sepsis, and neuroinflammation, eliminating the need for continuous infusion or repeated bolus dosing required by reversible inhibitors.

High-Throughput Screening for Caspase-1-Specific Modulators with Minimal Apoptotic Interference

The 40-fold greater potency of Z-YVAD-FMK over pan-caspase inhibitor Z-VAD-FMK in suppressing khat-induced apoptosis (IC50 = 20 nM vs. 800 nM) [3] demonstrates its utility as a positive control in caspase-1-targeted screening campaigns. Its narrow selectivity for inflammatory caspases-1, -4, and -5 minimizes false-positive hits arising from apoptotic caspase inhibition, improving assay specificity and reducing the need for secondary counter-screens. Lower effective concentrations also reduce DMSO carryover artifacts in high-throughput formats.

Validating Caspase-1 as a Therapeutic Target in Preclinical Oncology Models

Z-YVAD-FMK's anti-tumor activity and inhibition of IL-1β/IL-18 maturation position it as a chemical probe for evaluating caspase-1 as a target in tumor microenvironments where inflammasome activation drives immunosuppression and metastasis. Unlike clinical-stage prodrugs such as VX-765 (Belnacasan, Ki=0.8 nM ), which require metabolic activation, Z-YVAD-FMK provides immediate, cell-autonomous inhibition, facilitating rapid target validation in ex vivo tumor explants and syngeneic mouse models. Its irreversible binding ensures target engagement persists during the prolonged incubation periods required for tumor spheroid and organoid assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Z-YVAD-FMK

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.